3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is characterized by its unique structural features and potential biological activities. This compound is particularly noted for its sulfanyl group and the presence of an amino group on the phenyl ring, which may contribute to its reactivity and interaction with biological targets. Quinazolinones, including this specific derivative, have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The compound can be classified under heterocyclic compounds due to its incorporation of nitrogen atoms in the ring structure. It is often synthesized through various organic reactions involving starting materials such as anthranilic acid derivatives and thioketones. The classification of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one also places it within the category of potential multi-kinase inhibitors and apoptosis inducers, making it a subject of interest in cancer research .
The synthesis of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one typically involves several key steps:
For example, one method involves heating a mixture of 5-fluoroanthranilic acid with an arylisothiocyanate in ethanol, followed by the addition of triethylamine to facilitate the reaction. The resulting solid is then recrystallized from ethanol .
The molecular structure of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one features a quinazolinone core with a sulfanyl group at the second position and an amino group attached to a phenyl ring at the third position. The structural formula can be represented as follows:
Key structural data includes:
3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:
The mechanism of action for 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one primarily revolves around its ability to inhibit certain protein kinases involved in cancer cell proliferation. Upon binding to these kinases, the compound can induce apoptosis through several pathways:
The physical properties of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one include:
Chemical properties include:
The potential applications of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one are extensive:
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with diverse biological targets. This nitrogen-containing heterocycle, featuring a benzopyrimidone structure, is widely distributed in natural products and synthetic bioactive compounds. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal effects [1]. The significance of this scaffold stems from its remarkable capacity for structural modification, which enables fine-tuning of electronic properties, lipophilicity, and hydrogen-bonding capabilities – critical parameters for optimizing drug-target interactions [3] [10].
Quinazolin-4(3H)-one derivatives demonstrate substantial target diversity in oncotherapy, acting as inhibitors of pivotal kinases (VEGFR2, EGFR, HER2, CDK2), tubulin polymerization disruptors, and apoptosis inducers [2]. Beyond oncology, they exhibit notable anti-inflammatory and analgesic properties with comparatively lower ulcerogenic potential than classical NSAIDs [4] [6]. The scaffold's drug-likeness is evidenced by several FDA-approved drugs, including the EGFR inhibitor gefitinib, the multi-kinase inhibitor vandetanib, and the PI3Kδ inhibitor idelalisib [1] [7]. This established clinical validation underscores the translational potential of novel quinazolinone derivatives.
Table 1: Biological Activities of Representative Quinazolin-4(3H)-one Derivatives
Biological Activity | Key Molecular Targets | Representative Compounds | Significance |
---|---|---|---|
Anticancer | VEGFR2, EGFR, HER2, CDK2, Plk1 PBD | Compound 5d [2], Compound 35 [1] | Multi-targeted kinase inhibition, cell cycle arrest (S/G2-M phase), apoptosis induction |
Anti-inflammatory | COX/LOX pathway, cytokine modulation | 3-(2-methylphenyl)-2-substituted amino derivatives [4] | Reduced ulcerogenicity compared to classical NSAIDs |
Antiviral | Viral DNA polymerases, metalloenzymes | 3-hydroxy-quinazoline-2,4(1H,3H)-diones [8] | Specific inhibition of vaccinia (EC₅₀ = 1.7 μM) and adenovirus-2 (EC₅₀ = 6.2 μM) |
Analgesic | Central pain pathways | 2-phenylquinazolinones [6] | Dose-dependent activity linked to lipophilicity of substituents |
Strategic substitution at the 2- and 3-positions of the quinazolin-4(3H)-one nucleus profoundly influences pharmacological potency and selectivity. The incorporation of a sulfanyl (-SH) group at position 2 enhances hydrogen-bonding capacity and metal-chelating potential, facilitating interactions with catalytic lysine residues or ATP-binding sites in kinase domains. This modification significantly boosts kinase inhibitory activity, as evidenced by derivatives exhibiting nanomolar IC₅₀ values against VEGFR2, EGFR, and HER2 [2]. Specifically, 2-sulfanylquinazolin-4(3H)-one derivatives demonstrate enhanced binding affinity through hydrogen bonding with hinge region residues (e.g., Cys773 in EGFR) and hydrophobic interactions within the kinase pocket [2] [10].
The 3-aryl substituent, particularly 3-(2-aminophenyl), introduces critical steric and electronic effects that modulate target engagement. The ortho-aminophenyl moiety enables:
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -CH₃) on the 3-aryl ring enhance anti-inflammatory activity, while halogen substitutions (particularly at para-position) boost anticancer potency. For instance, compound 5d (bearing a 4-chlorophenyl at position 3) demonstrated broad-spectrum anticancer activity (IC₅₀ = 1.94–7.1 µM) against HepG2, MCF-7, MDA-231, and HeLa cell lines, significantly exceeding doxorubicin's potency in several models while showing lower toxicity in normal WI-38 cells (IC₅₀ = 40.85 µM vs. 6.72 µM for doxorubicin) [2].
Table 2: Structure-Activity Relationships of 2-Sulfanyl and 3-Aryl Substitutions
Position | Substituent | Biological Impact | Molecular Basis |
---|---|---|---|
2-position | Sulfanyl (-SH) | Enhanced kinase inhibition | Hydrogen bonding with hinge region residues (e.g., Cys773 in EGFR), chelation of Mg²⁺ in ATP-binding site |
3-position | 2-Aminophenyl | Increased apoptosis induction, improved kinase selectivity | π-π stacking with gatekeeper residues, hydrogen-bond donation to catalytic aspartate, planar conformation for deeper hydrophobic pocket penetration |
3-Aryl para-position | Chlorine | Potent anticancer activity | Enhanced hydrophobic interactions, electron-withdrawing effect modulating electron density of quinazolinone core |
3-Aryl meta-/para-position | Methyl/methoxy | Improved anti-inflammatory activity | Electron-donating effect increasing electron density, modulating interaction with inflammatory enzymes |
The evolution of quinazolinone-based kinase inhibitors represents a strategic shift from single-target agents toward polypharmacology. Early developments focused on 4-anilinoquinazolines as ATP-competitive inhibitors of EGFR (e.g., gefitinib, erlotinib). These monotherapeutic agents faced limitations due to compensatory signaling pathways and acquired resistance, prompting exploration of multi-targeted approaches [1] [10]. The discovery that 2-sulfanyl substitution enhances promiscuity toward structurally related kinases while maintaining selectivity over unrelated targets marked a significant advancement.
Rational design strategies have systematically optimized the quinazolinone scaffold for balanced multi-kinase inhibition:
The progression toward 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one derivatives represents the current frontier, leveraging synergistic effects of hydrogen-bonding (2-SH), conformational restraint (3-aryl), and specific interactions (primary amine) to achieve enhanced multi-kinase profiles. These compounds mechanistically induce apoptosis via upregulation of caspase-3, caspase-9, and Bax alongside downregulation of Bcl-2, demonstrating the functional consequence of their polypharmacology [2].
Table 3: Historical Progression of Quinazolinone-Based Kinase Inhibitors
Development Phase | Design Strategy | Representative Agents | Kinase Targets (IC₅₀/EC₅₀) |
---|---|---|---|
First-generation (Selective) | 4-Anilino substitution | Gefitinib, Erlotinib | EGFR (nM range) |
Second-generation (Dual-target) | Introduction of 2-sulfanyl with flexible linkers | Lapatinib analogs | EGFR/HER2 (low nM) |
Third-generation (Multi-targeted) | Hybrid scaffolds with 3-aryl substitution | Vandetanib-inspired derivatives | VEGFR2/EGFR/RET (nM range) |
Current (Polypharmacology-optimized) | 3-(2-Aminophenyl)-2-sulfanyl with C-8 modifications | Compound 5d [2] | VEGFR2 (42 nM), EGFR (68 nM), HER2 (85 nM), CDK2 (2.097 µM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: